molecular formula C6H7IN2S B093602 4-Iodo-6-methyl-2-(methylthio)pyrimidine CAS No. 16879-42-8

4-Iodo-6-methyl-2-(methylthio)pyrimidine

Cat. No.: B093602
CAS No.: 16879-42-8
M. Wt: 266.11 g/mol
InChI Key: SXADYEHFGYLHDV-UHFFFAOYSA-N
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Description

4-Iodo-6-methyl-2-(methylthio)pyrimidine is a valuable halogenated pyrimidine building block in organic and medicinal chemistry research. Its primary research application is as a versatile synthetic intermediate, particularly in chemoselective alkylation reactions to construct more complex molecular architectures. For instance, this compound serves as an effective precursor for O-alkylating agents; the iodine moiety acts as an excellent leaving group, enabling it to be readily converted into reactive 4-(halomethyl)pyrimidine intermediates. These intermediates are crucial for the selective O-alkylation of pyrimidinones, facilitating the synthesis of novel trifluoromethyl-substituted pyrimidine derivatives without forming the isomeric N-alkylated byproducts . This chemoselectivity is highly valuable for creating libraries of compounds for biological screening. The structural motifs accessible through this building block are of significant interest in pharmaceutical research for developing potential caspase inhibitors, hepatitis C inhibitors, antiplasmodial agents, and anticancer compounds . Researchers leverage this chemical in palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura couplings, to introduce the pyrimidine core into biaryl systems, and in various other iodoarene reactions to explore new chemical space in drug discovery and materials science . This product is intended for research and further manufacturing applications only and is not intended for direct human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-iodo-6-methyl-2-methylsulfanylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7IN2S/c1-4-3-5(7)9-6(8-4)10-2/h3H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXADYEHFGYLHDV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)SC)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7IN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70371512
Record name 4-Iodo-6-methyl-2-(methylthio)pyrimidine
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Molecular Weight

266.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16879-42-8
Record name 4-Iodo-6-methyl-2-(methylthio)pyrimidine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Iodo-6-methyl-2-methylthio-pyrimidine
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Synthetic Methodologies and Strategic Approaches for 4 Iodo 6 Methyl 2 Methylthio Pyrimidine and Its Analogues

Retrosynthetic Analysis of 4-Iodo-6-methyl-2-(methylthio)pyrimidine

Retrosynthetic analysis of this compound (Structure 1) suggests a disconnection strategy that hinges on the formation of the pyrimidine (B1678525) ring and the introduction of the iodo group. A primary disconnection can be made at the C-I bond, leading to the precursor 6-methyl-2-(methylthio)pyrimidine. This precursor can then be further deconstructed by breaking the C-N bonds of the pyrimidine ring.

This leads to two key fragments: a three-carbon component and a nitrogen-containing component. The three-carbon unit can be envisioned as a β-dicarbonyl compound or its equivalent, such as acetylacetone, which would provide the methyl group at position 6 and the carbon backbone. The nitrogen-containing fragment is typically derived from a reagent like S-methylisothiourea, which provides the N-C-N core and the methylthio group at position 2.

Retrosynthetic analysis of this compound

Foundational and Advanced Synthetic Pathways to Pyrimidine Derivatives

The construction of the pyrimidine ring is a cornerstone of heterocyclic chemistry, with several well-established and advanced methods available. These can be broadly categorized into cyclocondensation reactions.

Cyclocondensation Reactions for Pyrimidine Ring Formation

Cyclocondensation reactions are the most common and versatile methods for synthesizing the pyrimidine core. These reactions typically involve the condensation of a 1,3-dicarbonyl compound (or a synthetic equivalent) with a compound containing an N-C-N fragment, such as amidines, urea, or thiourea. bu.edu.eg

The Biginelli reaction, a classic multicomponent reaction first reported in 1891, provides a straightforward route to dihydropyrimidinones. wikipedia.org This acid-catalyzed reaction involves the one-pot condensation of an aldehyde, a β-ketoester, and urea or thiourea. organic-chemistry.org While the classic Biginelli reaction yields dihydropyrimidines, modifications and variations of this approach can be used to synthesize fully aromatic pyrimidines. wikipedia.orgbiomedres.us

Multicomponent reactions are highly valued in synthetic chemistry for their efficiency, as they allow for the construction of complex molecules in a single step, often with high atom economy. nih.gov The Biginelli reaction and its modern variants exemplify this, providing access to a wide range of functionalized pyrimidines. biomedres.usnih.govnih.gov Catalysts such as Brønsted or Lewis acids are often employed to facilitate the reaction. wikipedia.org

Interactive Data Table: Catalysts and Conditions in Biginelli and Related Reactions
CatalystReactantsSolventConditionsProduct TypeYield (%)
Yb(OTf)₃Aldehyde, β-ketoester, UreaSolvent-freeNot specifiedDihydropyrimidinoneHigh
InCl₃1,3-Dicarbonyl, Aldehyde, UreaNot specifiedNot specifiedDihydropyrimidinoneHigh
LiClO₄1,3-Dicarbonyl, Aldehyde, UreaNot specifiedNot specifiedDihydropyrimidinoneHigh
SnCl₂·2H₂OGuanidine HCl, Benzaldehyde, Ethyl acetoacetateDMFUltrasonic irradiation2-Amino-1,4-dihydropyrimidineGood
β-CyclodextrinAldehydes, 1,3-Indanedione, 6-Amino uracilWater60-65 °CFused Indeno-pyrido[2,3-d]pyrimidines76-91 acs.orgacs.org

A widely used and versatile method for pyrimidine synthesis is the condensation of a 1,3-dicarbonyl compound with an amidine, urea, or thiourea. bu.edu.eg This approach allows for the direct formation of the pyrimidine ring with various substituents. For the synthesis of this compound, a suitable starting point would be the condensation of a 1,3-dicarbonyl compound with S-methylisothiourea.

The general mechanism involves the initial reaction of one of the carbonyl groups of the 1,3-dicarbonyl compound with the N-C-N component, followed by an intramolecular condensation and dehydration to form the aromatic pyrimidine ring. mdpi.com The choice of reactants and reaction conditions can be tailored to achieve the desired substitution pattern on the pyrimidine core. nih.govresearchgate.netnih.gov

Introduction and Functionalization of the Iodo Substituent

Once the pyrimidine ring is constructed, the iodo group can be introduced. This is typically achieved through electrophilic iodination of the pyrimidine precursor.

Direct iodination of an activated pyrimidine ring is a common method for introducing an iodine atom. The electron-donating nature of the methyl and methylthio groups in the precursor, 6-methyl-2-(methylthio)pyrimidine, activates the pyrimidine ring towards electrophilic substitution. The C5 position is generally the most susceptible to electrophilic attack in such systems. However, direct iodination at the C4 position can be more challenging and may require specific reagents and conditions.

Various iodinating agents can be employed, including molecular iodine in the presence of an oxidizing agent or an electrophilic iodine source. nih.govsemanticscholar.orgresearchgate.net The choice of iodinating reagent and reaction conditions is crucial to control the regioselectivity of the iodination. For instance, methods have been developed for the regioselective iodination of various heterocyclic compounds, including pyrimidines. rsc.org

Interactive Data Table: Reagents for Direct Iodination of Pyrimidines
Iodinating ReagentCo-reagent/CatalystConditionsPosition of IodinationYield (%)
IodineNitrate salts (e.g., AgNO₃)Solvent-free, mechanical grindingC570-98 nih.govsemanticscholar.orgresearchgate.net
IodineDimethylformamide/m-chloroperbenzoic acidNot specifiedNot specifiedNot specified acs.org
Regioselective Halogenation Strategies

The precise introduction of a halogen atom at a specific position on the pyrimidine ring is a critical step in the synthesis of compounds like this compound. Regioselective halogenation ensures that the desired isomer is formed, which is essential for its subsequent reactions and biological activity.

Direct iodination of pyrimidine rings can be challenging due to the electron-deficient nature of the heterocycle. However, various methods have been developed to achieve regioselectivity. One common approach involves the use of N-iodosuccinimide (NIS) as an iodinating agent. The reaction conditions, including the choice of solvent and temperature, can significantly influence the position of iodination. For pyrazolo[1,5-a]pyrimidines, an efficient and mild method for regioselective C3 halogenation has been developed using potassium halide salts and a hypervalent iodine(iii) reagent in water at ambient temperature. nih.gov This approach offers an environmentally friendly route to halogenated pyrimidine derivatives.

Another strategy involves the activation of the pyrimidine ring to direct the halogenation to a specific carbon atom. For instance, the presence of an activating group, such as a hydroxyl or amino group, can direct electrophilic halogenating agents to the adjacent positions. Subsequent removal or modification of the activating group can then yield the desired halogenated pyrimidine.

In some cases, a metal-halogen exchange reaction can be employed to introduce an iodine atom with high regioselectivity. This typically involves the initial formation of an organometallic derivative of the pyrimidine, followed by quenching with an iodine source.

The table below summarizes some research findings on regioselective halogenation strategies relevant to pyrimidine synthesis.

Starting MaterialReagent(s)ProductYield (%)Reference
2-Methyl-7-phenylpyrazolo[1,5-a]pyrimidineKI, K2S2O8, H2O3-Iodo-2-methyl-7-phenylpyrazolo[1,5-a]pyrimidine30 nih.gov
2-Methyl-7-phenylpyrazolo[1,5-a]pyrimidine DerivativesKI, PIDA, H2OC3 Iodinated Products83-95 nih.gov
2-Methyl-7-phenylpyrazolo[1,5-a]pyrimidine DerivativesKCl, PIDA, H2OC3 Chlorinated Products69-73 nih.gov

Formation of the Methylthio Group in Pyrimidine Synthesis

The methylthio group (-SCH3) is a key functional group in this compound. Its introduction into the pyrimidine ring is a fundamental step in the synthesis of this compound and its analogues.

One of the most common methods for introducing a methylthio group at the 2-position of the pyrimidine ring is through the condensation of a 1,3-dicarbonyl compound with S-methylisothiourea. This approach is a variation of the classical pyrimidine synthesis. For example, the reaction of acetylacetone with S-methylisothiourea sulfate in the presence of a base like sodium ethoxide yields 4,6-dimethyl-2-(methylthio)pyrimidine.

Alternatively, the methylthio group can be introduced by the S-alkylation of a corresponding pyrimidine-2-thione (a cyclic thiourea derivative). This is typically achieved by treating the pyrimidine-2-thione with a methylating agent such as methyl iodide in the presence of a base.

Another approach involves the direct thiolation of a pyrimidine ring, followed by methylation. However, this method can sometimes lack regioselectivity. In some patented procedures, 2-thioalkyl pyrimidines are synthesized by treating an intermediate with an acid salt of a desired thioalkyl compound in the presence of a base. google.com

The table below presents some examples of reactions involving the formation of a methylthio group on a pyrimidine ring.

Reactant 1Reactant 2ProductKey Transformation
Dihydropyrimidine-2-thioneMethyl iodide2-(Methylthio)pyrimidineS-alkylation
2-MercaptopyrimidineMethylating agent2-(Methylthio)pyrimidineS-methylation
Intermediate of Formula 4Acid salt of a compound of Formula 5Compound of Formula 1 (a 2-thioalkyl pyrimidine)Nucleophilic substitution

Catalytic and Green Chemistry Approaches in Pyrimidine Synthesis

Modern synthetic chemistry places a strong emphasis on the development of catalytic and environmentally benign methods. In the context of pyrimidine synthesis, these approaches aim to improve reaction efficiency, reduce waste, and utilize less hazardous reagents.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Sonogashira Coupling for 4-substituted-6-methyl-2-(methylthio)pyrimidines)

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. The Sonogashira coupling, which involves the reaction of a terminal alkyne with an aryl or vinyl halide, has been successfully applied to the synthesis of 4-substituted-6-methyl-2-(methylthio)pyrimidines. tandfonline.comresearchgate.net

This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and a base. For instance, 4-chloro-5-iodo-6-methyl-2-(methylthio)pyrimidine can be reacted with various terminal alkynes and amines in a one-pot, multi-step reaction to afford diverse 4,5-disubstituted-6-methyl-2-(methylthio)pyrimidine derivatives in moderate to good yields. tandfonline.com Similarly, 4-(3-arylprop-2-ynyloxy)-6-methyl-2-(methylthio)pyrimidines have been synthesized via Sonogashira coupling of 4-methyl-2-(methylthio)-6-(prop-2-yn-1-yloxy)pyrimidine with electron-poor aryl iodides. researchgate.net

The choice of ligand for the palladium catalyst can be crucial for achieving high yields and selectivity. Bulky N-heterocyclic carbene ligands have been shown to uniquely effect C2-selective cross-coupling of 2,4-dichloropyrimidine with thiols, a regioselectivity that is in contrast to the typically favored C4 substitution. nih.gov

The table below highlights some examples of palladium-catalyzed Sonogashira coupling reactions for the synthesis of substituted pyrimidines.

Pyrimidine SubstrateCoupling Partner(s)Catalyst SystemProductYieldReference
4-Chloro-5-iodo-6-methyl-2-(methylthio)pyrimidineTerminal alkynes, AminesPd-Cu4,5-Disubstituted-6-methyl-2-(methylthio)pyrimidinesModerate to Good tandfonline.com
4-Methyl-2-(methylthio)-6-(prop-2-yn-1-yloxy)pyrimidineElectron-poor aryl iodidesPd-Cu4-(3-Arylprop-2-ynyloxy)-6-methyl-2-(methylthio)pyrimidinesExcellent researchgate.netresearchgate.net

Copper-Catalyzed Cyclization and Annulation Reactions

Copper catalysis has emerged as a cost-effective and versatile alternative to palladium in many organic transformations. In pyrimidine synthesis, copper-catalyzed reactions, such as cyclization and annulation, have proven to be valuable. mdpi.com

Copper(II) triflate has been used as an efficient catalyst for the synthesis of 2,4-disubstituted or 2,4,6-trisubstituted pyrimidines from propargyl alcohols and amidines. mdpi.com This reaction proceeds through a propargylation-cyclization-oxidation tandem pathway. thieme-connect.com Copper-catalyzed aerobic oxidative domino cyclization of methyl azaarenes with 6-amino-pyrimidine-2,4-diones is another example of a copper-mediated transformation leading to fused pyrimidine systems. rsc.org

These copper-catalyzed methods often offer advantages in terms of cost, availability of the catalyst, and sometimes unique reactivity compared to their palladium counterparts.

The following table provides examples of copper-catalyzed reactions in pyrimidine synthesis.

Reactant 1Reactant 2CatalystProduct TypeReference
Propargylic AlcoholsAmidineCu(OTf)2Substituted Pyrimidines thieme-connect.com
Methyl azaarenes6-Amino-pyrimidine-2,4-dionesCu(OTf)2Dipyrimidine-fused pyridines rsc.org
Guanidylpyridines-Copper catalyst2-Amino- rsc.orgtandfonline.comorientjchem.orgtriazolo[1,5-a]pyridines acs.org

Other Metal-Catalyzed Syntheses (e.g., Ir, Zn, Fe)

Besides palladium and copper, other transition metals have also been utilized in the synthesis of pyrimidines. nih.gov Iron, being an abundant and non-toxic metal, is an attractive candidate for catalysis. Iron-catalyzed synthesis of pyrimidines from carbonyl derivatives and amidines has been reported. mdpi.com Zinc-catalyzed three-component coupling reactions have been developed for the synthesis of 4,5-disubstituted pyrimidine derivatives. acs.org

While less common, iridium-catalyzed reactions have also found applications in heterocyclic synthesis, and their potential in pyrimidine synthesis is an area of ongoing research. The exploration of a wider range of metal catalysts can lead to novel reaction pathways and provide access to new pyrimidine derivatives.

The table below shows examples of pyrimidine synthesis using various metal catalysts.

Metal CatalystReaction TypeReactantsProduct TypeReference
IronCondensationCarbonyl derivatives, AmidinesPyrimidines mdpi.com
ZincThree-component coupling-4,5-Disubstituted pyrimidines acs.org
Manganese--Substituted pyrimidines researchgate.net

Microwave-Assisted Synthetic Protocols

Microwave-assisted organic synthesis has gained significant traction as a green chemistry tool. benthamdirect.com The use of microwave irradiation can dramatically reduce reaction times, improve yields, and often lead to cleaner reactions with fewer side products compared to conventional heating methods. tandfonline.comorientjchem.org

This technology has been successfully applied to various steps in pyrimidine synthesis. For instance, the Biginelli three-component cyclocondensation reaction to form oxo- and thioxopyrimidines can be performed under microwave irradiation with high efficiency. tandfonline.com Microwave heating has also been employed in the synthesis of fused pyrimidine derivatives and 2-amino-4-arylpyrimidine derivatives. orientjchem.orgacs.org

The rapid and efficient heating provided by microwaves is particularly beneficial for reactions that require high temperatures or long reaction times under conventional conditions. nih.gov

The following table provides an overview of microwave-assisted protocols in pyrimidine synthesis.

Reaction TypeReactantsProductKey Advantage(s)Reference(s)
Biginelli cyclocondensationβ-Diketone, Arylaldehyde, (Thio)ureaOxo- and thioxopyrimidinesRapid reaction, High yields tandfonline.com
Synthesis of fused pyrimidinesCompound 7, Aryl amine4-N-(aryl)-5,6,7,8-tetrahydrobenzo rsc.orgacs.orgthieno[2,3-d]pyrimidinesReduced reaction time orientjchem.org
Synthesis of dihydropyrimidine-2-thionesEthyl acetoacetate, Benzaldehyde, ThioureaDihydropyrimidine-2-thioneHigh-speed, Good yield acs.org
Synthesis of pyrano[2,3-d]pyrimidinesBenzaldehyde derivatives, Methylcyanoacetate, Thio-barbituric acidMethyl 7-amino-4-oxo-5-phenyl-2-thioxo-2,3,4,5-tetrahydro-1H-pyrano[2,3-d]pyrimidine-6-carboxylatesHigh yields, Short reaction time nih.gov

Flow Chemistry Applications

Continuous flow chemistry has emerged as a powerful technology in organic synthesis, offering significant advantages over traditional batch processing, particularly for the synthesis of heterocyclic compounds like pyrimidines. mdpi.comnih.govmdpi.com These advantages include enhanced heat and mass transfer, precise control over reaction parameters (temperature, pressure, and residence time), improved safety when handling hazardous intermediates, and simplified scalability. mdpi.comnih.govmdpi.com While specific applications in the synthesis of this compound are not extensively documented in publicly available literature, the principles and successes observed in the synthesis of analogous pyrimidine structures demonstrate the high potential of this methodology.

The application of flow chemistry can significantly reduce reaction times and improve yields and selectivity. mdpi.comvapourtec.com For instance, the multicomponent synthesis of 3-aminoimidazo-[1,2-α]pyrimidines under flow conditions resulted in comparable yields but with improved regioselectivity and a dramatic decrease in reaction time compared to batch methods. vapourtec.com Similarly, the synthesis of pyrazolopyrimidinone derivatives saw reaction times plummet from 9 hours in batch to just 16 minutes in flow, achieving comparable yields. mdpi.com These examples underscore the potential for optimizing the synthesis of this compound, where precise temperature control could minimize side-product formation during the critical cyclocondensation or iodination steps.

Furthermore, flow chemistry enables the use of superheated solvents safely under high pressure, allowing for reactions to be conducted at temperatures above their normal boiling points, which can accelerate reaction rates and improve efficiency. researchgate.net This technique has been successfully used in the retro-Diels-Alder reactions to produce various pyrimidinones in higher yields than corresponding batch reactions. researchgate.net This approach could be strategically employed to enhance the efficiency of steps in the synthesis of this compound. The integration of in-line purification and analysis tools within a flow system can also lead to automated, multi-step syntheses without the need for isolating intermediates, further streamlining the manufacturing process. mdpi.comnih.gov

C-H Activation Strategies for Direct Functionalization

Direct C-H activation has become a cornerstone of modern synthetic chemistry, providing an atom-economical approach to functionalizing organic molecules by converting inert C-H bonds into new C-C or C-heteroatom bonds. nih.govresearchgate.net For electron-deficient heterocycles like pyrimidines, transition-metal-catalyzed C-H functionalization is a particularly powerful strategy. thieme-connect.comthieme-connect.com While specific C-H activation methodologies for this compound are not detailed in the literature, established principles allow for the prediction of viable functionalization strategies.

The pyrimidine ring possesses several C-H bonds that could potentially be targeted. The C5-H bond is a prime candidate for direct functionalization. Palladium-catalyzed reactions are commonly employed for the C-H arylation, iodination, and acetoxylation of pyrimidine derivatives. thieme-connect.comnih.gov For this compound, a palladium-catalyzed cross-coupling with aryl halides or other coupling partners could introduce new substituents at the C5 position. This approach typically involves the formation of an organometallic intermediate followed by reaction with an electrophile. thieme-connect.com

Another strategic site for C-H activation is the methyl group at the C6 position. Directed C-H activation, where a functional group on the molecule directs a metal catalyst to a specific C-H bond, is a well-established method for achieving high regioselectivity. nih.govresearchgate.netnih.gov In the case of this compound, the pyrimidine nitrogen atoms could potentially act as directing groups, facilitating the activation of the C6-methyl C(sp³)-H bonds. This would open pathways for introducing new functionalities directly onto the methyl group, creating more complex analogues.

Table 1: Potential C-H Activation Sites and Strategies for this compound

Activation Site Potential Strategy Catalyst/Reagent Example Potential Product Type
C5-H (aromatic) Direct Arylation Pd(OAc)₂ / Ligand 5-Aryl-4-iodo-6-methyl-2-(methylthio)pyrimidine
C5-H (aromatic) Direct Alkenylation Rh(III) or Ru(II) catalysts 5-Alkenyl-4-iodo-6-methyl-2-(methylthio)pyrimidine

Synthetic Challenges and Methodological Advancements for this compound

Regioselectivity and Chemoselectivity Challenges

Chemoselectivity becomes a significant hurdle during subsequent functionalization steps due to the presence of multiple reactive sites. The this compound molecule contains:

A reactive C-I bond, amenable to various cross-coupling reactions (e.g., Suzuki, Sonogashira).

A C5-H bond, which can be activated under certain conditions. nih.gov

A methylthio group, which could potentially be oxidized or displaced.

A methyl group, whose C-H bonds could be functionalized.

When performing a reaction, such as a palladium-catalyzed cross-coupling, conditions must be carefully chosen to ensure the reaction occurs exclusively at the C-I bond without initiating an undesired C-H activation at the C5 position. Conversely, if C5 functionalization is desired, the catalyst system must be selective for C-H activation over oxidative addition into the C-I bond.

Similar challenges arise in reactions involving nucleophiles. The pyrimidine ring itself is electron-deficient, and nucleophilic attack can be complex. In the synthesis of related substituted pyrimidines, competition between reaction at different positions (e.g., C4 vs. C6) or with different leaving groups (e.g., chloride vs. sulfone) is a common issue. researchgate.net For example, studies on 4,6-dichloro-2-(methylsulfonyl)pyrimidine show that the selectivity of nucleophilic substitution is highly dependent on the nature of the nucleophile and the base used. researchgate.net This highlights the need for precise control over reaction conditions to manage the chemoselectivity in any synthetic manipulation of this compound.

Strategies for Yield Improvement and Reaction Efficiency

One of the most effective strategies is the optimization of reaction conditions. This includes the systematic screening of solvents, bases, catalysts, and reaction temperatures for each synthetic step. For instance, in the alkylation of pyrimidin-2(1H)-ones, a convergent protocol using a more reactive iodomethyl-substituted pyrimidine as the alkylating agent, in combination with refluxing acetone, dramatically improved yields (70–98%) and reduced reaction times to just 30 minutes, compared to a linear approach that took 48 hours for much lower yields (8-10%). nih.gov This principle can be applied to the synthesis of this compound, for example, by ensuring the iodination step is high-yielding and that subsequent coupling reactions are performed with optimized catalyst systems.

As discussed previously, the adoption of continuous flow chemistry presents a significant opportunity to enhance efficiency. mdpi.commdpi.com The precise control over stoichiometry and temperature in a flow reactor can minimize the formation of regioisomers and other byproducts, leading to higher purity crude products and simplifying purification. The ability to operate at elevated temperatures and pressures safely can drastically shorten reaction times, increasing throughput. researchgate.net

Table 2: Methodological Approaches for Enhanced Synthesis

Strategy Specific Action Expected Outcome Reference Example
Condition Optimization Screening of catalysts, solvents, and bases. Increased reaction rate and selectivity. Improved yield in O-alkylation of pyrimidones. nih.gov
Use of Reactive Intermediates Employing iodo- or bromo-derivatives instead of less reactive chloro-derivatives. Faster reaction times and higher conversion. Use of 4-(iodomethyl)pyrimidine for efficient alkylation. nih.gov
Process Technology Transitioning from batch to continuous flow synthesis. Reduced reaction time, improved safety, and better scalability. Rapid synthesis of fused imidazoles and pyrimidinones. vapourtec.comresearchgate.net

| Catalyst Selection | Choosing ligands that promote the desired regioselectivity in C-H functionalization. | High selectivity for a single product isomer. | Ligand effects in Pd-catalyzed C-H olefination. researchgate.net |

Chemical Reactivity and Derivatization of 4 Iodo 6 Methyl 2 Methylthio Pyrimidine

Reactivity Patterns of the Pyrimidine (B1678525) Heterocycle

The pyrimidine ring is classified as a π-deficient heterocycle due to the presence of two electronegative nitrogen atoms. This electronic characteristic significantly influences its reactivity, making it generally resistant to electrophilic attack while being susceptible to nucleophilic substitution. wikipedia.org

The electron-withdrawing effect of the two nitrogen atoms decreases the electron density at the carbon atoms of the pyrimidine ring, particularly at positions 2, 4, and 6. Consequently, these positions are the primary sites for nucleophilic attack. In 4-Iodo-6-methyl-2-(methylthio)pyrimidine, the C-4 and C-6 positions are activated towards nucleophilic substitution. The presence of the iodo group at C-4 makes this the most probable site for nucleophilic aromatic substitution, as iodide is an excellent leaving group.

Transformations Involving the Iodo Group at C-4

The iodine atom at the C-4 position is the most reactive site for derivatization in the molecule, serving as an excellent leaving group in various substitution and coupling reactions.

The C-4 position of the pyrimidine ring is highly activated towards Nucleophilic Aromatic Substitution (SNAr) due to the presence of the adjacent ring nitrogens and the excellent leaving group ability of iodide. This allows for the displacement of the iodo group by a wide range of nucleophiles. While specific studies on this compound are not extensively detailed in the provided literature, the reactivity of analogous halopyrimidines is well-established. For instance, the chlorine atom at the C-4 position of similar pyrimidine structures is readily displaced by amines, alkoxides, and phenoxides. rsc.orgd-nb.info It is expected that the iodo-substituted title compound would react similarly, likely under milder conditions, with various N-, O-, and S-based nucleophiles to yield 4-substituted-6-methyl-2-(methylthio)pyrimidines.

Table 1: Representative SNAr Reactions on Halopyrimidines

Electrophile Nucleophile Product Conditions
Ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate Dimethylamine Ethyl 4-(dimethylamino)-2-methylthiopyrimidine-5-carboxylate Not specified
Ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate Sodium phenoxide Ethyl 4-phenoxy-2-methylthiopyrimidine-5-carboxylate Not specified

The iodo substituent makes this compound an ideal substrate for transition-metal-catalyzed cross-coupling reactions, which are powerful methods for forming new carbon-carbon bonds.

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction couples the iodopyrimidine with boronic acids or their esters. Iodinated pyrimidines are known to be highly reactive substrates for Suzuki-Miyaura coupling, allowing for the introduction of a wide variety of aryl, heteroaryl, and vinyl groups at the C-4 position. nih.govmdpi.com The reaction typically proceeds in the presence of a palladium catalyst, such as Pd(PPh₃)₄, and a base. mdpi.com This methodology is a cornerstone in the synthesis of complex pyrimidine derivatives. researchgate.netnih.gov

Sonogashira Coupling: This reaction involves the palladium- and copper-cocatalyzed coupling of the iodopyrimidine with terminal alkynes. It is a highly efficient method for the synthesis of 4-alkynylpyrimidines. rsc.org Studies on related structures, such as 4-chloro-5-iodo-6-methyl-2-(methylthio)pyrimidine, have demonstrated successful Sonogashira reactions to produce diverse 4,5-disubstituted pyrimidines. tandfonline.com This indicates that the C-4 iodo group of the title compound is a suitable handle for introducing alkynyl moieties. researchgate.netresearchgate.net

Table 2: Examples of Cross-Coupling Reactions on Iodopyrimidines

Coupling Reaction Substrate Coupling Partner Catalyst System Product Type
Suzuki-Miyaura 5-Iodouracil-containing DNA Arylboronic acids Pd catalyst 5-Aryluracil-containing DNA nih.gov
Suzuki-Miyaura 5-(4-bromophenyl)-4,6-dichloropyrimidine Arylboronic acids Pd(PPh₃)₄, K₃PO₄ 5-(biphenyl-4-yl)-4,6-dichloropyrimidine derivatives mdpi.com
Sonogashira 4-chloro-5-iodo-6-methyl-2-(methylthio)pyrimidine Terminal alkynes Pd-Cu catalysts 4,5-disubstituted-6-methyl-2-(methylthio)pyrimidines tandfonline.com

The carbon-iodine bond can be cleaved under reductive conditions to replace the iodo group with a hydrogen atom. This process, known as reductive dehalogenation, would convert this compound into 4-methyl-2-(methylthio)pyrimidine. This reaction is useful for removing the halogen when it is no longer needed after serving as a directing group or a handle for other transformations. Common methods for reductive dehalogenation include catalytic hydrogenation or reaction with various reducing agents.

Reactions of the Methylthio Group at C-2

The methylthio (-SCH₃) group at the C-2 position is generally less reactive than the iodo group at C-4. While it is comparatively stable, it can undergo specific transformations.

In some contexts, the methylthio group can act as a leaving group in nucleophilic substitution reactions, although it is less labile than a halogen. For example, treatment of 4-chloro-2-methylthiopyrimidine (B146335) with an excess of sodium methoxide (B1231860) can lead to the displacement of both the chloro and the methylthio groups. rsc.org However, under most conditions used for displacing the C-4 iodo group, the C-2 methylthio group is expected to remain intact.

A more common reaction of the methylthio group is its oxidation to the corresponding sulfoxide (B87167) or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA). The resulting methylsulfinyl (-SOCH₃) and methylsulfonyl (-SO₂CH₃) groups are strong electron-withdrawing groups and excellent leaving groups, which significantly activates the C-2 position for subsequent nucleophilic substitution.

Table 3: Compound Names Mentioned

Compound Name
This compound
2,4,5-Trichloropyrimidine
2-Aminopyrimidine
2-Pyrimidone
4-Methyl-2-(methylthio)pyrimidine
4-chloro-2-methylthiopyrimidine
4-chloro-5-iodo-6-methyl-2-(methylthio)pyrimidine
5-Iodo-4-methyl-2-(methylthio)pyrimidine
5-iodo-2-(methylthio)pyrimidin-4(3H)-one
Barbituric acid
Ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate
N-benzyl-2,5-dichloro-pyrimidin-4-amine
Tetrahydropyrimidine

Oxidation to Sulfoxide and Sulfone Derivatives

The sulfur atom in the 2-(methylthio) group of this compound is susceptible to oxidation. This reaction allows for the modulation of the electronic properties and steric bulk of the substituent at the C-2 position. The oxidation can be controlled to selectively yield either the corresponding sulfoxide or sulfone derivative.

The conversion of the methylthio group (-SCH₃) to a methylsulfinyl (sulfoxide, -SOCH₃) or methylsulfonyl (sulfone, -SO₂CH₃) group is a common and important transformation in medicinal chemistry. nih.gov The oxidation of sulfides to sulfoxides is a primary synthetic route, though overoxidation to the sulfone can occur if reaction conditions are not carefully controlled. nih.gov A variety of oxidizing agents can be employed for this purpose. Hydrogen peroxide (H₂O₂) is considered an environmentally friendly ("green") oxidant for this transformation. nih.gov Other reagents such as meta-chloroperoxybenzoic acid (m-CPBA) are also effective. organic-chemistry.org For instance, the oxidation of similar sulfide-containing heterocycles has been achieved with high selectivity using H₂O₂. nih.gov The choice of catalyst and reaction conditions determines the final product. For example, while some catalysts promote sulfoxide formation, others can be used to drive the reaction to the sulfone state. organic-chemistry.org

Selective oxidation to the sulfoxide can be achieved by carefully controlling the stoichiometry of the oxidizing agent. organic-chemistry.org Further oxidation of the sulfoxide yields the sulfone. These oxidized derivatives, 4-iodo-6-methyl-2-(methylsulfinyl)pyrimidine and 4-iodo-6-methyl-2-(methylsulfonyl)pyrimidine, present altered solubility, polarity, and hydrogen-bonding capabilities, which are crucial for designing molecules with specific biological activities.

Table 1: Oxidation Products of this compound

Starting Material Oxidizing Agent (Example) Product Product Structure
This compound H₂O₂ (1 equivalent) 4-Iodo-6-methyl-2-(methylsulfinyl)pyrimidine CC1=CC(=NC(=N1)S(=O)C)I
This compound H₂O₂ (>2 equivalents) or m-CPBA 4-Iodo-6-methyl-2-(methylsulfonyl)pyrimidine CC1=CC(=NC(=N1)S(=O)(=O)C)I

Nucleophilic Displacement Reactions

The iodine atom at the C-4 position of the pyrimidine ring is an excellent leaving group, making this position highly susceptible to nucleophilic aromatic substitution (SNAr) reactions. This reactivity is a cornerstone for the structural modification of this scaffold. A wide array of nucleophiles can be used to displace the iodide, leading to a diverse set of substituted pyrimidines.

Common nucleophiles used in these displacement reactions include:

Amines: Reaction with primary or secondary amines introduces amino substituents at the C-4 position.

Alkoxides: Treatment with sodium or potassium alkoxides yields the corresponding ether derivatives.

Thiols: Thiolates can displace the iodine to form new thioether linkages.

This reactivity is analogous to that observed in similar iodo- and chloro-substituted pyrimidines, where the halogen at position 4 serves as a key site for introducing functional diversity. The ease of this displacement allows for the late-stage functionalization of the pyrimidine core, a valuable strategy in combinatorial chemistry and drug discovery.

Functionalization of the C-6 Methyl Group

While the C-4 iodo and C-2 methylthio groups are primary sites of reactivity, the C-6 methyl group can also be chemically modified. This typically requires an initial activation step, such as oxidation, to convert the relatively inert methyl group into a more reactive functional group.

Oxidative Transformations

The methyl group at the C-6 position can undergo oxidation to afford a hydroxymethyl or a formyl (aldehyde) group. This transformation is a key step in elaborating the structure at this position. For example, studies on related 6-methyl-substituted pyrimidines, such as 6-methyluracil, have shown that the methyl group can be oxidized to an aldehyde. cas.czosi.lv Reagents like selenium dioxide are often used for such transformations. osi.lvresearchgate.net The resulting 4-iodo-2-(methylthio)pyrimidine-6-carbaldehyde is a valuable intermediate, as the aldehyde functionality is primed for a variety of subsequent reactions.

Condensation Reactions

Following oxidation of the C-6 methyl group to an aldehyde, the resulting formyl group can participate in condensation reactions. This two-step strategy significantly broadens the range of possible derivatives. The aldehyde can react with compounds containing an active methylene (B1212753) group in a Knoevenagel condensation. cas.cz This allows for the introduction of various carbon-based substituents and the formation of new carbon-carbon bonds. For instance, condensation with malononitrile (B47326) or cyanoacetic acid derivatives can yield vinyl-substituted pyrimidines, which are precursors to a range of biologically active compounds. cas.cz This approach provides a pathway to extend the pyrimidine scaffold and introduce complex side chains at the C-6 position.

Strategies for Structural Diversification and Ligand Design

The multiple reactive handles on the this compound scaffold make it an excellent starting point for the design and synthesis of diverse molecular libraries, particularly for screening as ligands for biological targets.

Introduction of Heteroatomic Moieties

A key strategy for structural diversification involves the introduction of various heteroatomic moieties to tailor the molecule's physicochemical properties and its potential interactions with biological macromolecules. The nucleophilic displacement of the C-4 iodide is the most direct route for this. By reacting the parent compound with a library of amines, alcohols, or thiols, a wide array of N-, O-, and S-containing functional groups can be installed. mdpi.com This approach is fundamental in medicinal chemistry for exploring the structure-activity relationship (SAR) of a compound series. nih.gov For example, introducing different alkyl or aryl amines can modulate lipophilicity and hydrogen bonding patterns, which are critical for receptor binding and pharmacokinetic properties. The ability to easily generate such analogs makes this pyrimidine core a valuable scaffold for developing new therapeutic agents. nih.gov

Formation of Fused Ring Systems

The strategic placement of a reactive iodo group at the C4 position and a methylthio group at the C2 position of this compound makes it a valuable precursor for the synthesis of various fused heterocyclic ring systems. These systems are of significant interest in medicinal chemistry and materials science. The formation of these fused rings often involves a sequence of reactions, typically beginning with a palladium-catalyzed cross-coupling reaction to introduce a suitable functional group at the C4 position, followed by an intramolecular cyclization.

The reactivity of the C4-iodo substituent allows for the formation of new carbon-carbon and carbon-nitrogen bonds, which are pivotal for the construction of annulated pyrimidine structures. Methodologies such as Sonogashira, Suzuki, and Buchwald-Hartwig couplings are instrumental in introducing alkynyl, aryl, or aminoaryl moieties, respectively. These appended groups can then undergo intramolecular reactions, such as cyclization or condensation, with adjacent functionalities on the pyrimidine ring or with the pyrimidine nitrogen atoms to yield a variety of fused systems, including pyrido[2,3-d]pyrimidines, thieno[2,3-d]pyrimidines, and pyrimido[4,5-d]pyrimidines.

A closely related compound, 4-chloro-5-iodo-6-methyl-2-(methylthio)pyrimidine, has been utilized in one-pot, multi-step reactions with amines and terminal alkynes in the presence of Pd-Cu catalysts to generate 4,5-disubstituted-6-methyl-2-(methylthio)pyrimidine derivatives. tandfonline.com This highlights the utility of the halogenated positions for introducing diverse substituents that can act as precursors for fused ring formation. While direct literature on the use of this compound for fused ring synthesis is not extensively detailed, its reactivity can be inferred from similar substrates.

For instance, a plausible synthetic route to a fused pyrido[2,3-d]pyrimidine (B1209978) system could involve an initial Sonogashira coupling of this compound with a protected amino-alkyne. Subsequent deprotection and intramolecular cyclization of the amino group onto the pyrimidine ring would lead to the formation of the fused bicyclic system. The reaction conditions for such transformations are critical and need to be optimized to achieve the desired regioselectivity and yield.

The following interactive data table outlines a representative, albeit hypothetical, reaction scheme for the formation of a fused ring system starting from this compound, based on established synthetic methodologies for similar pyrimidine derivatives.

StepReaction TypeReactantsCatalyst/ReagentsProductFused Ring System Formed
1Sonogashira CouplingThis compound, N-Boc-propargylaminePd(PPh₃)₂Cl₂, CuI, Et₃NN-Boc-3-(6-methyl-2-(methylthio)pyrimidin-4-yl)prop-2-yn-1-amine-
2DeprotectionN-Boc-3-(6-methyl-2-(methylthio)pyrimidin-4-yl)prop-2-yn-1-amineTrifluoroacetic acid (TFA)3-(6-methyl-2-(methylthio)pyrimidin-4-yl)prop-2-yn-1-amine-
3Intramolecular Cyclization3-(6-methyl-2-(methylthio)pyrimidin-4-yl)prop-2-yn-1-amineBase (e.g., NaH) or Acid catalyst5-Methyl-7-(methylthio)pyrido[2,3-d]pyrimidinePyrido[2,3-d]pyrimidine

This generalized scheme illustrates the potential of this compound as a versatile building block for the synthesis of complex heterocyclic scaffolds. Further research into the specific reaction conditions and substrate scope is necessary to fully exploit its synthetic utility in the creation of novel fused pyrimidine derivatives.

Spectroscopic and Computational Characterization of 4 Iodo 6 Methyl 2 Methylthio Pyrimidine

Advanced Spectroscopic Characterization Techniques

Spectroscopic techniques are fundamental in elucidating the precise chemical structure and properties of 4-Iodo-6-methyl-2-(methylthio)pyrimidine. While comprehensive experimental data for this specific molecule is not extensively published, a detailed characterization can be inferred from its chemical structure and data from closely related analogues.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR, 2D NMR Experiments)

¹H NMR: The proton NMR spectrum is expected to be relatively simple, featuring three distinct singlet signals:

A singlet for the three protons of the C6-methyl group (-CH₃).

A singlet for the three protons of the S-methyl group (-SCH₃).

¹³C NMR: The carbon NMR spectrum would display six unique signals corresponding to each carbon atom in the molecule:

Four signals for the pyrimidine (B1678525) ring carbons (C2, C4, C5, and C6). The C4 carbon, bonded to iodine, is expected to appear at a characteristically high field (low ppm value) due to the heavy atom effect of iodine.

One signal for the C6-methyl carbon.

One signal for the S-methyl carbon.

2D NMR Experiments: Two-dimensional NMR experiments such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) would be instrumental in definitively assigning the proton and carbon signals. An HMBC experiment, for instance, would show correlations between the C6-methyl protons and the C5 and C6 carbons of the pyrimidine ring, confirming their connectivity.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation and Fragmentation Analysis

High-Resolution Mass Spectrometry is a critical tool for confirming the elemental composition of a molecule. For this compound, the molecular formula is C₆H₇IN₂S. chemscene.com

HRMS analysis would provide a highly accurate mass measurement, allowing for unambiguous confirmation of this formula. The expected monoisotopic mass is 265.9375 g/mol . uni.lu In positive-ion mode, the protonated molecule [M+H]⁺ would be observed with an m/z of 266.9448. uni.lu

Fragmentation analysis, typically performed using tandem mass spectrometry (MS/MS), would reveal characteristic fragmentation patterns. Likely fragmentation pathways would include the loss of the iodine atom, the methylthio group, or cleavage of the pyrimidine ring, providing further structural confirmation. Predicted collision cross-section (CCS) values, which relate to the ion's shape and size, have been calculated for various adducts and can aid in identification. uni.lu

Table 1: Predicted HRMS Data for this compound Adducts
AdductCalculated m/zPredicted CCS (Ų)
[M+H]⁺266.94475133.8
[M+Na]⁺288.92669137.4
[M-H]⁻264.93019128.8

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Vibrational spectroscopy provides information on the functional groups and bonding within a molecule. While the direct IR and Raman spectra for this compound are not published, a detailed analysis of the closely related compound 4-methyl-2-(methylthio)pyrimidine (MTP) offers significant insight. A study combining experimental FT-IR and FT-Raman spectroscopy with DFT calculations has provided a thorough assignment of its fundamental vibrational modes.

Key vibrational modes expected for this compound, based on the analysis of MTP, would include:

C-H vibrations: Stretching and bending modes of the methyl groups and the aromatic C-H bond.

Pyrimidine ring vibrations: Characteristic ring stretching and deformation modes.

C-S and S-CH₃ vibrations: Stretching and bending modes associated with the methylthio group.

C-I vibration: A low-frequency stretching mode characteristic of the carbon-iodine bond, which would be absent in the spectrum of MTP.

X-ray Crystallography for Precise 3D Molecular Structure Elucidation

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a molecule in the solid state. Although a crystal structure for this compound has not been reported, data from the analogous compound 2-Iodo-4,6-dimethylpyrimidine provides a reliable model for its expected structural features.

The study of 2-Iodo-4,6-dimethylpyrimidine revealed several key structural characteristics that are likely to be shared:

Planarity: The pyrimidine ring is expected to be essentially planar.

Intermolecular Interactions: The crystal packing is likely to be dominated by specific non-covalent interactions. Short intermolecular contacts between the iodine atom of one molecule and a nitrogen atom of an adjacent molecule (I···N halogen bonds) are a prominent feature in similar structures.

π–π Stacking: Intermolecular π–π stacking interactions between the aromatic pyrimidine rings of adjacent molecules are also anticipated, contributing to the formation of a stable, two-dimensional supramolecular architecture.

Computational Chemistry and Theoretical Investigations

Theoretical calculations are invaluable for understanding the electronic structure and reactivity of molecules, complementing experimental data.

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT), HOMO-LUMO Energy Analysis)

Quantum chemical calculations, particularly using Density Functional Theory (DFT), can predict molecular geometries, vibrational frequencies, and electronic properties. Studies on the related molecule 4-methyl-2-(methylthio)pyrimidine (MTP) using the B3LYP method have provided insights into its electronic nature.

HOMO-LUMO Analysis: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that dictate a molecule's reactivity. The energy difference between them, the HOMO-LUMO gap, is a measure of chemical stability and reactivity. A smaller gap generally implies higher reactivity.

For MTP, the HOMO-LUMO energy gap was calculated, indicating the energy required for electronic excitation. The introduction of a highly electronegative and polarizable iodine atom in place of a hydrogen atom at the 4-position is expected to significantly influence the frontier orbitals of this compound. The iodine atom would likely lower the energy of the LUMO and could raise the energy of the HOMO, leading to a smaller HOMO-LUMO gap compared to MTP. This suggests that the iodo-substituted compound may be more reactive and susceptible to charge transfer interactions.

Natural Bond Orbital (NBO) Analysis for Intermolecular Interactions

Natural Bond Orbital (NBO) analysis is a computational method that transforms the complex, delocalized molecular orbitals from a quantum chemical calculation into localized orbitals representing lone pairs, core orbitals, and bonds. This localization allows for a direct interpretation of the electronic structure in terms of classical Lewis structures and provides quantitative insight into hyperconjugative interactions, which are key to understanding molecular stability and intermolecular forces.

For this compound, NBO analysis elucidates the delocalization of electron density between filled (donor) and empty (acceptor) orbitals. These interactions, known as second-order perturbation interactions, stabilize the molecule. The stabilization energy, E(2), associated with each donor-acceptor interaction quantifies the strength of the electronic delocalization.

In the context of intermolecular interactions, the NBO method is particularly insightful. The pyrimidine ring contains two nitrogen atoms with lone pairs (LP), which can act as potent electron donors. The iodine atom, being a large and polarizable halogen, can participate in halogen bonding, a highly directional non-covalent interaction where it acts as an electrophilic region (a Lewis acid). Furthermore, the sulfur atom in the methylthio group also possesses lone pairs that can engage in intermolecular interactions.

The primary donor-acceptor interactions that would be identified by an NBO analysis for this molecule involve the delocalization of electron density from the lone pairs of the nitrogen and sulfur atoms into the antibonding orbitals (σ) of neighboring molecules. A key interaction would be the transfer of charge from a nitrogen lone pair (LP N) of one molecule to the antibonding orbital of the C-I bond (σ C-I) of another, which is characteristic of a halogen bond.

Table 1: Representative Second-Order Perturbation Theory Analysis of Hyperconjugative Interactions in this compound (Note: The following data is illustrative of typical results from an NBO analysis and is intended to represent the types of interactions expected for this molecular structure.)

Donor NBO (i)Acceptor NBO (j)E(2) (kcal/mol)Type of Interaction
LP (1) N1σ* (C4-I)5.85Intermolecular Halogen Bond
LP (1) N3σ* (C-H) of Methyl Group2.10Intermolecular Hydrogen Bond
LP (2) Sπ* (C2-N1)4.30Intramolecular Resonance
π (C5-C6)π* (N1-C2)18.50Intramolecular π-delocalization

This analysis would reveal the electronic underpinnings of the molecule's crystal packing and its ability to form specific supramolecular assemblies. The calculated E(2) values provide a quantitative ranking of the strength of these interactions, highlighting the dominant forces in molecular recognition and self-assembly processes.

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Site Prediction

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution of a molecule and predict its reactivity towards electrophilic and nucleophilic attacks. The MEP is plotted onto the molecule's electron density surface, using a color spectrum to indicate different potential values. Regions of negative electrostatic potential (typically colored red to yellow) are electron-rich and are susceptible to electrophilic attack, while regions of positive potential (colored blue) are electron-deficient and are targets for nucleophiles. Green areas represent neutral potential.

For this compound, the MEP map would highlight several key features:

Negative Regions: The most intense negative potentials would be localized over the two nitrogen atoms of the pyrimidine ring due to their high electronegativity and the presence of lone pairs. These sites are the most probable locations for protonation and interaction with Lewis acids.

Positive Regions: A significant region of positive potential, known as a σ-hole, would be expected on the outer surface of the iodine atom, along the extension of the C-I bond. This positive cap is a hallmark of halogen bond donors and represents a site highly susceptible to nucleophilic attack. The hydrogen atoms of the methyl groups would also exhibit moderately positive potential.

Neutral/Intermediate Regions: The carbon atoms of the pyrimidine ring and the sulfur atom would likely show intermediate potentials, with their reactivity being influenced by the stronger potentials of the adjacent nitrogen and iodine atoms.

This visual map provides a clear and intuitive guide to the molecule's chemical behavior, explaining its interaction with other reagents, solvents, and biological receptors. It allows for a rational prediction of how the molecule will orient itself when approaching another chemical species.

Prediction of Spectroscopic Parameters via Computational Methods

Density Functional Theory (DFT) calculations are widely used to predict various spectroscopic parameters with a high degree of accuracy. For this compound, computational methods can forecast its vibrational (Infrared and Raman) and Nuclear Magnetic Resonance (NMR) spectra.

Vibrational Spectroscopy (IR and Raman): By calculating the harmonic vibrational frequencies, one can predict the positions of absorption bands in the IR and Raman spectra. These calculations, when scaled by an appropriate factor to account for anharmonicity and basis set limitations, typically show excellent agreement with experimental data. The analysis allows for the unambiguous assignment of specific vibrational modes to observed spectral peaks.

Key predicted vibrational modes for this compound would include:

C-H stretching vibrations from the methyl groups.

Pyrimidine ring stretching and breathing modes.

C-I stretching, which is typically a low-frequency, intense Raman band.

C-S stretching from the methylthio group.

Table 2: Representative Predicted Vibrational Frequencies for this compound (Note: These values are illustrative and represent typical DFT-calculated frequencies for the specified functional groups.)

Vibrational ModePredicted Wavenumber (cm⁻¹)Expected Intensity
C-H Stretch (Methyl)2950-3050Medium (IR), Strong (Raman)
Pyrimidine Ring Stretch1450-1600Strong (IR & Raman)
C-N Stretch1300-1400Strong (IR)
C-S Stretch650-750Medium (IR), Strong (Raman)
C-I Stretch500-600Weak (IR), Strong (Raman)

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly employed to calculate NMR chemical shifts (¹H and ¹³C). These theoretical predictions are invaluable for interpreting complex experimental spectra and confirming molecular structure. The calculated chemical shifts for each unique proton and carbon atom in this compound would be influenced by the electronic environment created by the pyrimidine ring and its diverse substituents. For instance, the carbon atom bonded to the iodine (C4) would be expected to show a significant shift due to the heavy atom effect.

By providing a theoretical framework for understanding the molecule's electronic structure, reactivity, and spectroscopic behavior, these computational analyses serve as an indispensable complement to experimental studies, guiding further research and application of this compound.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-Iodo-6-methyl-2-(methylthio)pyrimidine, and what catalysts or conditions are optimal?

  • Methodology :

  • Nucleophilic substitution : Introduce iodine at the 4-position via halogen exchange using NaI or KI in polar aprotic solvents (e.g., DMF) under reflux. This method is analogous to the synthesis of 6-amino-4-(3-iodoanilino)-2-methylpyrimidin-1-ium chloride, where HCl catalyzed the reaction .
  • Methylthio group introduction : Use methyl iodide (MeI) or dimethyl disulfide with a base (e.g., NaOH) in ethanol/water mixtures, as demonstrated in the synthesis of 4,6-dihydroxy-2-(methylthio)pyrimidine .
  • Purification : Recrystallization from ethanol or aqueous ethanol is effective for isolating crystalline products .

Q. What spectroscopic and crystallographic methods are most effective for characterizing this compound?

  • NMR : Use 1^1H and 13^13C NMR to confirm substituent positions. The methylthio group (~δ 2.5 ppm for S–CH3_3) and iodine’s deshielding effects on adjacent protons are diagnostic .
  • X-ray crystallography : Resolve the molecular structure and confirm substituent geometry. For example, in related pyrimidinium salts, X-ray analysis revealed planar aromatic systems and hydrogen-bonding networks .
  • HPLC : Monitor reaction progress and purity, as shown in the synthesis of 2-methylthio-4,6-dihydroxypyrimidine, where HPLC confirmed >85% product yield .

Advanced Research Questions

Q. How do the electronic properties of the iodo and methylthio substituents influence reactivity in cross-coupling reactions?

  • Electronic effects :

  • The iodo group acts as a leaving group in Suzuki-Miyaura couplings, enabling palladium-catalyzed aryl-aryl bond formation. Its electronegativity stabilizes transition states during oxidative addition .
  • The methylthio group is electron-donating, which may reduce electrophilicity at the 2-position but enhance stability of intermediates. Computational studies (e.g., DFT) can model charge distribution and predict regioselectivity .
    • Experimental validation : Compare reaction rates with analogs lacking methylthio or iodo groups. For example, replacing iodine with chlorine reduces coupling efficiency due to weaker Pd–X bonds .

Q. What strategies can resolve contradictions in reported reaction yields when using this compound as a synthetic intermediate?

  • Variable control :

  • Catalyst purity : Use freshly distilled Pd catalysts to avoid deactivation.
  • Solvent choice : Optimize solvent polarity (e.g., DMF vs. THF) to balance solubility and reaction kinetics.
  • Reaction monitoring : Employ real-time HPLC or GC-MS to identify side products (e.g., dehalogenation or sulfide oxidation) .
    • Case study : In the synthesis of 6-amino-4-(3-iodoanilino)-2-methylpyrimidin-1-ium chloride, extending reflux time from 12 to 24 hours increased yield from 60% to 75% .

Safety and Handling

Q. What are the key safety considerations when handling this compound?

  • PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods for weighing and reactions .
  • Waste disposal : Segregate halogenated waste (due to iodine content) and sulfide-containing byproducts. Partner with certified waste management services for incineration or chemical neutralization .
  • Storage : Store in airtight containers at –20°C to prevent decomposition. Label containers with GHS hazard codes (e.g., H315 for skin irritation) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.